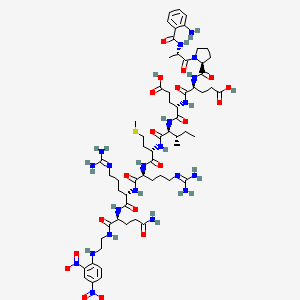![molecular formula C5H2N4O2 B593305 2-Nitroso-[1,3]oxazolo[5,4-d]pyrimidine CAS No. 139392-55-5](/img/structure/B593305.png)
2-Nitroso-[1,3]oxazolo[5,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitroso-[1,3]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that features a fused oxazole and pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a pharmacophore in drug design.
Métodos De Preparación
The synthesis of 2-Nitroso-[1,3]oxazolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by transformation with phosphorus oxychloride .
Análisis De Reacciones Químicas
2-Nitroso-[1,3]oxazolo[5,4-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, the Dimroth rearrangement, which involves the isomerization of heterocycles, can be catalyzed by acids or bases and is influenced by factors such as pH and the presence of electron-withdrawing groups . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Nitroso-[1,3]oxazolo[5,4-d]pyrimidine has a wide range of scientific research applications. It is used as a pharmacophore in the design of kinase inhibitors, immunosuppressive agents, and antiviral agents . Additionally, it has been investigated for its potential anticancer properties, with studies showing its cytotoxic activity against various human cancer cell lines . The compound’s ability to inhibit specific molecular targets, such as vascular endothelial growth factor receptor-2, makes it a valuable tool in drug discovery and development .
Mecanismo De Acción
The mechanism of action of 2-Nitroso-[1,3]oxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of vascular endothelial growth factor receptor-2, which plays a crucial role in angiogenesis and tumor growth . Molecular docking studies have provided insights into the binding mode of this compound to its targets, highlighting its potential as a therapeutic agent .
Comparación Con Compuestos Similares
2-Nitroso-[1,3]oxazolo[5,4-d]pyrimidine can be compared with other oxazolo[5,4-d]pyrimidine derivatives, which also exhibit significant biological activities. Similar compounds include 7-amino-oxazolo[5,4-d]pyrimidine derivatives, which have been studied for their immunological and antiviral properties . The unique structural features of this compound, such as the presence of the nitroso group, contribute to its distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
139392-55-5 |
|---|---|
Fórmula molecular |
C5H2N4O2 |
Peso molecular |
150.097 |
Nombre IUPAC |
2-nitroso-[1,3]oxazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C5H2N4O2/c10-9-5-8-3-1-6-2-7-4(3)11-5/h1-2H |
Clave InChI |
TWQIXMCTSZDDII-UHFFFAOYSA-N |
SMILES |
C1=C2C(=NC=N1)OC(=N2)N=O |
Sinónimos |
Oxazolo[5,4-d]pyrimidine, 2-nitroso- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B593223.png)





![2H-3,6-Methanofuro[2,3-C]pyridine](/img/structure/B593235.png)



![6-[3-(3,4-Dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B593242.png)


